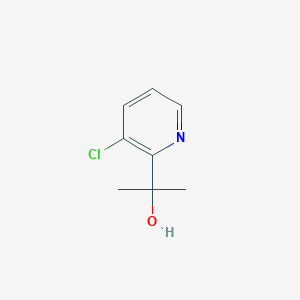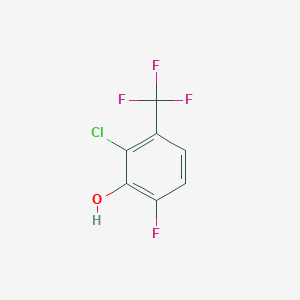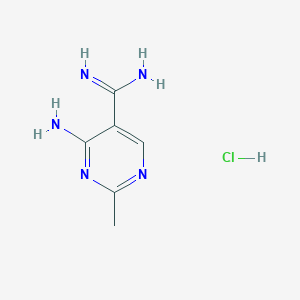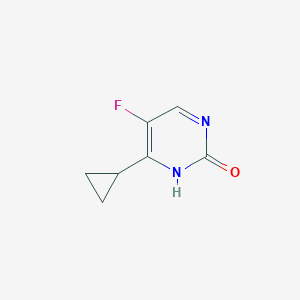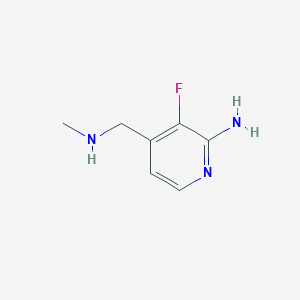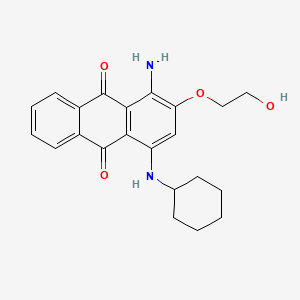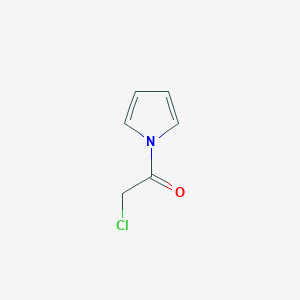
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate is a chemical compound with the molecular formula C14H15BrN2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate typically involves the reaction of 6-bromoquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Scientific Research Applications
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl(6-bromoquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or repair, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
tert-Butyl(6-bromoquinoxalin-2-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl(6-bromoquinolin-2-yl)carbamate: Similar in structure but with a quinoline ring instead of a quinoxaline ring.
tert-Butyl(8-bromoquinolin-2-yl)carbamate: Another similar compound with the bromine atom at a different position on the quinoline ring.
tert-Butyl(6-bromopyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of a quinoxaline ring.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H14BrN3O2 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(6-bromoquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-11-7-15-10-6-8(14)4-5-9(10)16-11/h4-7H,1-3H3,(H,16,17,18) |
InChI Key |
MMILKUVJSUUJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)


![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

